N-(4-fluorobenzyl)-3-nitrobenzamide

Description

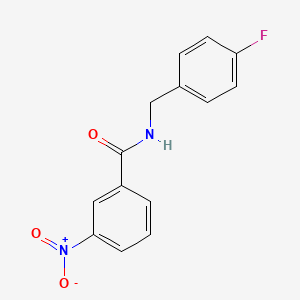

N-(4-fluorobenzyl)-3-nitrobenzamide is a benzamide derivative featuring a 4-fluorobenzyl group attached to a 3-nitro-substituted benzamide core.

Properties

Molecular Formula |

C14H11FN2O3 |

|---|---|

Molecular Weight |

274.25 g/mol |

IUPAC Name |

N-[(4-fluorophenyl)methyl]-3-nitrobenzamide |

InChI |

InChI=1S/C14H11FN2O3/c15-12-6-4-10(5-7-12)9-16-14(18)11-2-1-3-13(8-11)17(19)20/h1-8H,9H2,(H,16,18) |

InChI Key |

WIHWJPMZBDWCFJ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)NCC2=CC=C(C=C2)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-fluorobenzyl)-3-nitrobenzamide typically involves the reaction of 4-fluorobenzylamine with 3-nitrobenzoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature, and the product is isolated by filtration and purified by recrystallization .

Industrial Production Methods: Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include the use of larger reaction vessels, automated systems for reagent addition, and more efficient purification techniques such as column chromatography or crystallization.

Chemical Reactions Analysis

Types of Reactions:

Reduction: The nitro group in N-(4-fluorobenzyl)-3-nitrobenzamide can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.

Substitution: The fluorine atom on the benzyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Oxidation: The benzyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.

Common Reagents and Conditions:

Reduction: Hydrogen gas with palladium on carbon, or tin(II) chloride in hydrochloric acid.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Oxidation: Potassium permanganate in an acidic or basic medium.

Major Products:

Reduction: N-(4-fluorobenzyl)-3-aminobenzamide.

Substitution: N-(4-substituted benzyl)-3-nitrobenzamide.

Oxidation: N-(4-carboxybenzyl)-3-nitrobenzamide.

Scientific Research Applications

Chemistry: N-(4-fluorobenzyl)-3-nitrobenzamide is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the preparation of various pharmaceuticals and agrochemicals.

Biology: In biological research, this compound is studied for its potential as a pharmacophore in drug design. Its structural features make it a candidate for the development of inhibitors targeting specific enzymes or receptors.

Medicine: this compound has potential applications in medicinal chemistry, particularly in the development of anti-inflammatory and anticancer agents. Its ability to interact with biological targets makes it a valuable compound for drug discovery.

Industry: In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials. Its unique chemical properties make it suitable for applications in polymer science and materials engineering.

Mechanism of Action

The mechanism of action of N-(4-fluorobenzyl)-3-nitrobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can participate in redox reactions, while the benzyl group can engage in hydrophobic interactions with target proteins. These interactions can modulate the activity of the target proteins, leading to the desired biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Nitrobenzamide Derivatives

a) 4-Nitro-N-(3-nitrophenyl)benzamide

- Structure : Contains dual nitro groups at the benzamide (C4) and aniline (C3) positions.

- Synthesis : Prepared via reaction of 3-nitroaniline with 4-nitrobenzoyl chloride, yielding a crystalline solid .

b) 4-Chloro-3-nitrobenzamide

- Structure : Substitutes the fluorobenzyl group with a chloro atom at C4 and a nitro group at C3.

- Synthesis : Derived from 4-chloro-3-nitrobenzoic acid via thionyl chloride activation and ammonia treatment .

- Comparison : The chloro group is less electronegative than fluorine, leading to lower lipophilicity (logP ~2.1 vs. ~2.5 for fluorinated analogs). This may reduce membrane permeability but improve aqueous solubility.

c) N,N-Diethyl-4-fluoro-3-nitrobenzamide

- Structure : Features diethylamine substituents on the benzamide nitrogen and a fluorine at C4.

Fluorobenzyl-Substituted Analogs

a) (R)-N-(4-fluorobenzyl)-1-(1-(naphthalen-1-yl)ethyl)piperidine-4-carboxamide

- Structure : Retains the 4-fluorobenzyl group but replaces the nitrobenzamide core with a piperidine-carboxamide scaffold.

- Activity : Reported as a SARS-CoV-2 inhibitor, suggesting the 4-fluorobenzyl moiety may contribute to antiviral targeting .

- Comparison : The absence of a nitro group in this compound likely reduces oxidative stress induction compared to nitro-substituted benzamides.

b) N-(4-ethylphenyl)-4-fluorobenzamide

- Structure : Substitutes the nitro group with an ethylphenyl group.

- Properties : The ethyl group enhances hydrophobicity (logP ~3.0), which may improve blood-brain barrier penetration but limit solubility. This contrasts with the nitro group’s electron-withdrawing effects in N-(4-fluorobenzyl)-3-nitrobenzamide .

Amino-Substituted Benzamides

a) 4-Amino-N-(4-fluorophenyl)benzamide

- Structure: Replaces the nitro group with an amino substituent.

Data Table: Key Properties of Selected Compounds

Key Research Findings

- Biological Relevance : Fluorobenzyl groups are recurrent in antiviral compounds (e.g., SARS-CoV-2 inhibitors), though nitro substituents may introduce toxicity risks .

- Synthetic Flexibility: Analogous compounds are synthesized via amidation or Schotten-Baumann reactions, with yields varying based on substituent steric effects (e.g., 34% for a related imidazolidinone vs. 60–70% for simpler benzamides) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.